N,N'-Dietiltiourea

Descripción general

Descripción

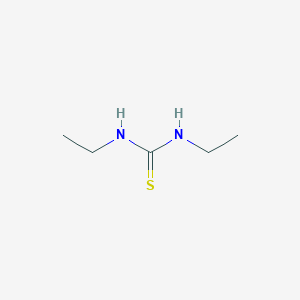

N,N’-Diethylthiourea is an organic compound with the molecular formula (C₂H₅NH)₂CS. It is a derivative of thiourea, where the hydrogen atoms are replaced by ethyl groups. This compound is known for its applications in various industrial processes, particularly in the rubber industry as an accelerator for vulcanization.

Aplicaciones Científicas De Investigación

N,N’-Diethylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.

Mecanismo De Acción

Target of Action

N,N’-Diethylthiourea is primarily used in the rubber industry as an accelerator for the vulcanization of several types of rubber with reactive cross-linking sites . The primary targets of N,N’-Diethylthiourea are these reactive cross-linking sites in the rubber.

Mode of Action

The compound interacts with its targets by accelerating the vulcanization process, which is a chemical reaction where the rubber is heated with sulfur, accelerated by the presence of N,N’-Diethylthiourea . This results in the formation of cross-links between polymer chains in the rubber, thereby enhancing its durability and elasticity.

Biochemical Pathways

It is known that the compound plays a crucial role in the vulcanization process, which could be considered a unique biochemical pathway in the context of rubber production .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method .

Result of Action

The primary result of N,N’-Diethylthiourea’s action is the enhanced durability and elasticity of vulcanized rubber . By accelerating the vulcanization process, N,N’-Diethylthiourea helps to create cross-links between polymer chains in the rubber, resulting in a material that is more resistant to wear and tear.

Action Environment

The efficacy and stability of N,N’-Diethylthiourea’s action can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the vulcanization process is carried out can affect the effectiveness of N,N’-Diethylthiourea as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also impact the action of N,N’-Diethylthiourea.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Diethylthiourea can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of hydrogen sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, N,N’-Diethylthiourea is produced by reacting diethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired thiourea derivative. The product is purified through crystallization or distillation processes.

Types of Reactions:

Oxidation: N,N’-Diethylthiourea can undergo oxidation reactions to form disulfides or sulfoxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation Products: Disulfides, sulfoxides.

Reduction Products: Amines.

Substitution Products: Alkyl or aryl thioureas.

Comparación Con Compuestos Similares

N,N’-Dimethylthiourea: Similar structure but with methyl groups instead of ethyl groups.

N,N’-Diphenylthiourea: Contains phenyl groups instead of ethyl groups.

N-Methylthiourea: Contains a single methyl group.

Uniqueness: N,N’-Diethylthiourea is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties. These properties make it particularly effective as a vulcanization accelerator and as a ligand in coordination chemistry.

Actividad Biológica

N,N'-Diethylthiourea (DETU) is an organic compound with significant biological activities that have been the subject of various scientific studies. This article provides a comprehensive overview of its biological activity, including mutagenic effects, anticancer properties, and antibacterial efficacy.

Chemical Structure and Properties

N,N'-Diethylthiourea has the chemical formula . Its structure is characterized by two ethyl groups attached to a thiourea moiety, which contributes to its unique biological properties.

Mutagenic Activity

Research on the mutagenic potential of N,N'-diethylthiourea has yielded mixed results:

- Bacterial Mutagenicity : Studies indicate that DETU does not cause mutations in bacteria such as Salmonella typhimurium when tested with or without metabolic activation. However, it has shown mutagenic activity in mouse lymphoma cells under specific conditions .

- Drosophila Studies : In sex-linked recessive lethal mutation assays using Drosophila melanogaster, DETU did not produce significant mutagenic effects .

Anticancer Properties

The anticancer potential of N,N'-diethylthiourea has been explored through various animal studies:

- Mouse Studies : In a study involving B6C3F1 mice, DETU was administered at doses of 125 or 250 mg/kg for 103 weeks. The results indicated no significant increase in neoplasms, including thyroid follicular-cell neoplasms. Interestingly, there was a significant decrease in hepatocellular adenomas and carcinomas at the higher dose, suggesting a possible protective effect against liver tumors .

- Mechanistic Insights : The mechanism behind these anticancer effects remains unclear; however, it is hypothesized that DETU may influence cellular processes involved in tumorigenesis .

Antibacterial Activity

N,N'-Diethylthiourea has demonstrated notable antibacterial properties against various pathogens:

- Comparative Studies : A study comparing several thiourea derivatives found that DETU exhibited effective antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that DETU had superior activity compared to other derivatives like N-methylthiourea and N,N'-dimethylthiourea .

- Mechanism of Action : The antibacterial efficacy is attributed to the ability of thioureas to interfere with bacterial cellular processes, potentially leading to apoptosis in bacterial cells .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Non-mutagenic in bacteria; mutagenic in mouse lymphoma cells; no significant effects in Drosophila. |

| Anticancer Effects | No significant increase in tumors in mice; decreased liver tumors observed at higher doses. |

| Antibacterial Activity | Effective against E. coli and P. aeruginosa; superior activity compared to other thioureas. |

Case Studies and Research Findings

- National Cancer Institute Study (1979) : Evaluated the long-term effects of DETU on B6C3F1 mice, concluding no significant tumorigenic effects but noted changes in liver tumor incidence at higher doses .

- Antibacterial Efficacy Research : A comparative study highlighted DETU's effectiveness against common bacterial strains, supporting its potential use as an antimicrobial agent .

Propiedades

IUPAC Name |

1,3-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIGYVXZHLUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020466 | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline] | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BUFF SOLID | |

CAS No. |

105-55-5 | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RDK7O9MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

291 °F (NTP, 1992), 68-71 °C | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N'-diethylthiourea?

A1: The molecular formula of N,N'-diethylthiourea is C5H12N2S, and its molecular weight is 132.23 g/mol. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)

Q2: Which spectroscopic techniques have been used to characterize N,N'-diethylthiourea and its complexes?

A2: Researchers have employed various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to analyze DETU and its metal complexes. These techniques provide valuable information about the compound's structure, bonding, and coordination modes. [, , , , , , ] (See respective paper links for details)

Q3: What is the crystal structure of N,N'-diethylthiourea?

A3: N,N'-diethylthiourea exists as a monoclinic crystal with the space group P21/c. Intermolecular hydrogen bonding N–H···S interactions are dominant in the crystal packing. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)

Q4: How does the structure of DETU influence its coordination to metal ions?

A4: DETU typically acts as a bidentate ligand, coordinating to metal ions through its sulfur and one of the nitrogen atoms, forming a six-membered chelate ring. [, ] (See respective paper links for details)

Q5: What is the significance of the distorted tetrahedral geometry often observed in DETU complexes?

A5: The distorted tetrahedral geometry, commonly found in complexes like [Cd(detu)2X2], arises from the steric effects of the ethyl groups attached to the nitrogen atoms of DETU. This distortion can impact the complex's stability and reactivity. [, ] (See respective paper links for details)

Q6: What is the solubility of N,N'-diethylthiourea in different solvents?

A6: The solubility of DETU has been investigated in various solvents, including methanol, ethanol, n-propanol, isopropanol, n-butanol, sec-butyl alcohol, n-pentanol, acetone, butanone, methyl acetate, ethyl acetate, and acetonitrile. Its solubility in alcohols decreases with an increase in carbon chain length. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)

Q7: How does DETU impact the electrodeposition of copper?

A7: DETU acts as a stabilizer in electroless copper electrolytes, influencing the deposition rate, grain size, and porosity of the deposited copper layers. [] (https://www.semanticscholar.org/paper/307fba35d71df53148dd3d9997041f6341def6ab)

Q8: Can DETU inhibit steel corrosion?

A8: Yes, DETU exhibits corrosion inhibition properties for steel in sulfuric acid solutions. This protective effect is attributed to its adsorption onto the steel surface. [] (https://www.semanticscholar.org/paper/32cba5e04c57ee317437a153de8f789b0427c7fa)

Q9: Does N,N'-diethylthiourea exhibit any catalytic properties?

A9: While DETU itself is not a widely studied catalyst, it plays a crucial role in the synthesis of other compounds. For instance, it is used as a starting material in the preparation of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester. [] (https://www.semanticscholar.org/paper/848708a6f9469a8052ed8fa45998b412367dae4b)

Q10: What are the known biological effects of N,N'-diethylthiourea?

A10: DETU has been identified as a potential thyroid carcinogen based on studies in rodents. [, , ] (See respective paper links for details)

Q11: How does N,N'-diethylthiourea affect the absorption of certain drugs?

A11: DETU has shown the ability to enhance the absorption of quinine and quinidine, potentially by influencing enzymatic processes in the small intestine. [, ] (See respective paper links for details)

Q12: Has N,N'-diethylthiourea been used in any therapeutic applications?

A12: While DETU has shown some interesting biological activities, its potential carcinogenicity raises concerns for its use in therapeutic settings.

Q13: Have computational methods been applied to study N,N'-diethylthiourea and its complexes?

A13: Yes, computational chemistry techniques such as density functional theory (DFT) have been employed to optimize the geometries of DETU complexes and predict their electronic properties. [, ] (See respective paper links for details)

Q14: Have any structure-activity relationship (SAR) studies been conducted on N,N'-diethylthiourea?

A14: While detailed SAR studies on DETU are limited, research suggests that the size and nature of substituents on the thiourea moiety can impact its biological activity and coordination chemistry. [, , , ] (See respective paper links for details)

Q15: What are the safety concerns associated with N,N'-diethylthiourea?

A15: N,N'-diethylthiourea has been identified as a potential carcinogen in animal studies, raising concerns about its safety for human exposure. [, , ] (See respective paper links for details)

Q16: What analytical techniques are used to quantify N,N'-diethylthiourea?

A16: Techniques like voltammetry and electrothermal atomic absorption spectrometry (ETAAS), often coupled with separation methods such as solid phase extraction, are employed to quantify DETU in various matrices. [] (https://www.semanticscholar.org/paper/0e28a74a165ec715662cb37bca0b09de8acbafd2)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.